1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid
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Overview
Description
1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenylcyclohexyl group attached to a piperazine ring, with oxalic acid as a counterion. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, often using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets in biological systems. Piperazine derivatives are known to act on GABA (gamma-aminobutyric acid) receptors, leading to the modulation of neurotransmitter activity. This interaction can result in various pharmacological effects, including sedation and anticonvulsant activity .
Comparison with Similar Compounds
1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine can be compared with other piperazine derivatives such as:
1-(p-Fluorophenyl)piperazine: Similar in structure but lacks the phenylcyclohexyl group.
1-(3-Fluorophenyl)-4-(methyl-d3)piperazine: Contains a deuterated methyl group instead of the phenylcyclohexyl group. The uniqueness of 1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2.C2H2O4/c24-22-8-4-5-19(17-22)18-25-13-15-26(16-14-25)23-11-9-21(10-12-23)20-6-2-1-3-7-20;3-1(4)2(5)6/h1-8,17,21,23H,9-16,18H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHXWPREPHJNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC(=CC=C4)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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